1-(4-Amino-3-(tert-butyl)phenyl)ethanone

Description

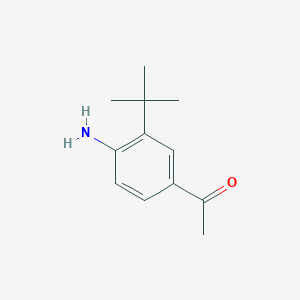

1-(4-Amino-3-(tert-butyl)phenyl)ethanone is a substituted acetophenone derivative featuring a tert-butyl group at the 3-position, an amino group at the 4-position, and an acetyl (ethanone) moiety. Substituted acetophenones are pivotal in drug discovery due to their ability to modulate electronic and steric properties, influencing reactivity and biological activity . The tert-butyl group enhances lipophilicity and metabolic stability, while the amino group facilitates electrophilic substitutions and hydrogen bonding, critical for interactions in biological systems .

Properties

IUPAC Name |

1-(4-amino-3-tert-butylphenyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c1-8(14)9-5-6-11(13)10(7-9)12(2,3)4/h5-7H,13H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYUGDIBRQAQDBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1)N)C(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Amino-3-(tert-butyl)phenyl)ethanone can be synthesized through several synthetic routes. One common method involves the nitration of tert-butylbenzene to produce 4-nitro-3-(tert-butyl)phenyl, followed by reduction to obtain the amino derivative. The ethanone group can be introduced through subsequent acylation reactions.

Industrial Production Methods: In an industrial setting, the compound is typically produced using large-scale chemical reactors under controlled conditions. The choice of reagents, solvents, and reaction conditions is optimized to maximize yield and purity while minimizing by-products and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Amino-3-(tert-butyl)phenyl)ethanone undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The carbonyl group can be reduced to form alcohols or aldehydes.

Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the amino group directs incoming electrophiles to the ortho and para positions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and nitric acid (HNO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Electrophilic reagents like bromine (Br2) and acyl chlorides (RCOCl) are employed.

Major Products Formed:

Oxidation: Nitroso-1-(4-amino-3-(tert-butyl)phenyl)ethanone, Nitro-1-(4-amino-3-(tert-butyl)phenyl)ethanone.

Reduction: 1-(4-Amino-3-(tert-butyl)phenyl)ethanol, 1-(4-Amino-3-(tert-butyl)phenyl)ethanal.

Substitution: Bromo-1-(4-amino-3-(tert-butyl)phenyl)ethanone, Acylated derivatives.

Scientific Research Applications

1-(4-Amino-3-(tert-butyl)phenyl)ethanone finds applications in various fields:

Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.

Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and protein interactions.

Medicine: It has potential therapeutic applications, including as a precursor for drug development.

Industry: It is utilized in the production of dyes, pigments, and other chemical products.

Mechanism of Action

The mechanism by which 1-(4-Amino-3-(tert-butyl)phenyl)ethanone exerts its effects depends on its specific application. For instance, in biochemical studies, it may interact with enzymes or receptors, influencing their activity. The molecular targets and pathways involved are determined by the specific biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Key structurally related compounds and their properties are summarized below:

Substituent Effects on Properties

- Amino groups enhance electron density on the aromatic ring, directing electrophilic substitutions to ortho/para positions, whereas methoxy groups (e.g., in 1-(3-tert-butyl-4-methoxyphenyl)ethanone) provide weaker activation .

- Biological Activity: Chlorine substituents (e.g., in 1-(4-Amino-3,5-dichlorophenyl)- derivatives) correlate with enhanced antimicrobial activity due to increased electrophilicity and membrane disruption . Azo-linked benzothiazole groups (e.g., in ) introduce metal-chelating properties, diverging from the target compound’s likely role as a non-chelating intermediate .

Biological Activity

1-(4-Amino-3-(tert-butyl)phenyl)ethanone, a compound with significant potential in medicinal chemistry, has been the subject of various studies focusing on its biological activities. This article synthesizes findings from diverse sources regarding its antimicrobial, anticancer, and other biological effects, supported by data tables and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C12H17N

- Molecular Weight : 189.27 g/mol

The compound features an amino group and a tert-butyl group, which are crucial for its biological activity.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of this compound against various pathogens. The compound exhibits activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity Data

| Pathogen | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Candida albicans | 32 |

| Pseudomonas aeruginosa | 64 |

These results indicate that the compound has moderate to strong antimicrobial activity, particularly against Staphylococcus aureus, which is significant given the rise of antibiotic-resistant strains.

Anticancer Activity

Research has shown that this compound possesses anticancer properties. Studies involving various cancer cell lines have demonstrated its potential to inhibit cell proliferation.

Case Study: In Vitro Evaluation

In a study evaluating the cytotoxic effects of the compound on human cancer cell lines (MCF-7, HeLa, and HT-29), it was found that:

- IC50 Values :

- MCF-7: 15 µM

- HeLa: 18 µM

- HT-29: 20 µM

This suggests that the compound effectively inhibits cancer cell growth at micromolar concentrations.

The proposed mechanism involves the inhibition of tubulin polymerization, which is critical for cell division. The presence of the amino group enhances interaction with tubulin, leading to apoptosis in cancer cells .

Structure-Activity Relationship (SAR)

The biological activity of this compound is significantly influenced by its structural characteristics. The tert-butyl group is believed to enhance lipophilicity, facilitating cellular uptake. Modifications to the amino group or the phenyl ring could further optimize its efficacy against specific targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.